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Compound of Interest

Compound Name: 4-Bromo-2-chloropyridine

Cat. No.: B124038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Bromo-2-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.

The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Core Spectroscopic Data
The structural elucidation of 4-Bromo-2-chloropyridine is supported by a combination of

spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS

are summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental to the structural confirmation of 4-Bromo-2-chloropyridine,

providing detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-2-chloropyridine[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.24 d 5.2 H-6

7.55 d 1.6 H-3

7.41 dd 5.2, 1.6 H-5

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromo-2-chloropyridine[1]

Chemical Shift (δ) ppm Assignment

152.2 C-2

150.1 C-6

134.23 C-4

127.4 C-5

125.9 C-3

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and vibrational

modes present in 4-Bromo-2-chloropyridine. The IR spectrum is available from sources such

as SpectraBase and PubChem.[2][3] While a detailed peak list is best viewed on these

platforms, the spectrum is expected to show characteristic absorptions for C-H, C=C, and C=N

stretching and bending vibrations typical of a substituted pyridine ring, as well as C-Br and C-Cl

stretching frequencies.

Table 3: Key IR Absorption Regions for Substituted Pyridines
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Wavenumber (cm⁻¹) Vibration Type

3100-3000 Aromatic C-H Stretch

1600-1400 C=C and C=N Ring Stretching

1200-1000 C-H In-plane Bending

850-700 C-H Out-of-plane Bending

800-600 C-Cl Stretch

600-500 C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 4-Bromo-2-chloropyridine, further confirming its identity. While a publicly available mass

spectrum for 4-Bromo-2-chloropyridine is not readily available, the expected molecular ion

peaks would correspond to its isotopic composition. The presence of bromine and chlorine

atoms would result in a characteristic isotopic pattern.

Table 4: Expected Molecular Ion Peaks for 4-Bromo-2-chloropyridine (C₅H₃BrClN)

m/z Isotope Combination Relative Abundance

191 ⁷⁹Br, ³⁵Cl High

193 ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl High

195 ⁸¹Br, ³⁷Cl Moderate

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. These protocols are intended as a guide and may be adapted based on the

specific instrumentation and experimental requirements.

NMR Spectroscopy Protocol
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Sample Preparation:

Approximately 5-10 mg of 4-Bromo-2-chloropyridine is accurately weighed and dissolved

in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm

NMR tube.

The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

A standard one-dimensional proton spectrum is acquired.

Typical spectral width: 0-10 ppm.

Number of scans: 16-64, depending on the sample concentration.

¹³C NMR:

A proton-decoupled carbon spectrum is acquired.

Typical spectral width: 0-160 ppm.

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is

typically higher than for ¹H NMR.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)
Sample Preparation:

A small drop of liquid 4-Bromo-2-chloropyridine is placed directly onto the ATR crystal. If

the sample is a low-melting solid, it can be gently warmed to a liquid state before application.

Data Acquisition:
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Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

A background spectrum of the clean, empty ATR crystal is collected.

The sample is applied to the crystal, and the sample spectrum is recorded.

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

small molecule like 4-Bromo-2-chloropyridine.

Workflow for Spectroscopic Analysis of 4-Bromo-2-chloropyridine
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A logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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